An In-Depth Technical Guide to 2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride (CAS No. 4878-10-8)
An In-Depth Technical Guide to 2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride (CAS No. 4878-10-8)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Welcome to this comprehensive technical guide on 2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride. As a senior application scientist, my goal is to move beyond a simple recitation of facts and provide you with a deeper, field-tested understanding of this versatile chemical intermediate. This guide is structured to not only present what is known about this compound but also to explain the causality behind its properties and applications. We will explore its synthesis, reactivity, and role in various research and development contexts, with a strong emphasis on practical, validated methodologies. The information within is grounded in authoritative sources to ensure reliability and support your own innovative work.
Core Characteristics and Physicochemical Properties
2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride, registered under CAS number 4878-10-8, is a bifunctional molecule of significant interest in organic synthesis. Its structure uniquely combines a stable biphenyl ether moiety with a reactive acyl chloride group, making it a valuable building block.
Chemical Structure and Key Features
The molecule's structure is fundamental to its utility. The biphenyl group provides a rigid, aromatic scaffold that can be crucial for molecular recognition in drug design. The ether linkage offers a degree of conformational flexibility, while the gem-dimethyl group on the alpha-carbon sterically hinders the carbonyl group, influencing its reactivity and the stability of the resulting derivatives.
Diagram 1: Annotated Chemical Structure
Caption: Molecular structure highlighting key functional groups.
Physicochemical Data
A summary of the key physicochemical properties is provided below. This data is essential for designing reaction conditions, purification procedures, and for ensuring safe handling.
| Property | Value | Source |
| CAS Number | 4878-10-8 | N/A |
| Molecular Formula | C₁₆H₁₅ClO₂ | |
| Molecular Weight | 286.74 g/mol | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥97% | |
| Melting Point | 63-67 °C | |
| Boiling Point | ~362.3 °C at 760 mmHg (Predicted) | N/A |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). Reacts with protic solvents (e.g., water, alcohols). | General chemical knowledge |
Synthesis and Mechanism
Understanding the synthesis of 2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride is crucial for ensuring a high-purity starting material for subsequent reactions. The most common and reliable method involves the conversion of the corresponding carboxylic acid.
Recommended Synthetic Protocol
This two-step protocol starts from the readily available 4-hydroxybiphenyl.
Step 1: Synthesis of 2-(Biphenyl-4-yloxy)-2-methylpropanoic acid
This step involves a Williamson ether synthesis followed by saponification.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxybiphenyl in a suitable solvent such as acetone or dimethylformamide (DMF).
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Base Addition: Add an excess of a strong base, typically powdered potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group. The choice of K₂CO₃ is strategic as it is easily filtered off post-reaction.
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Alkylation: Add ethyl 2-bromo-2-methylpropionate dropwise to the stirring suspension. The reaction is typically heated to reflux to ensure complete conversion. The nucleophilic phenoxide attacks the electrophilic carbon of the alkyl halide.
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Saponification: After the ether formation is complete (monitored by TLC), a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in water/ethanol is added directly to the reaction mixture. The mixture is refluxed to hydrolyze the ester to the carboxylate salt.
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Acidification and Isolation: After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to a pH of ~2. This protonates the carboxylate, causing the carboxylic acid to precipitate. The solid product is then collected by filtration, washed with water, and dried.
Step 2: Conversion to 2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride
This is a standard conversion of a carboxylic acid to an acyl chloride.
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Reaction Setup: In a fume hood, suspend the dried 2-(Biphenyl-4-yloxy)-2-methylpropanoic acid in a dry, aprotic solvent like dichloromethane (DCM) or toluene.
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Chlorination: Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), dropwise at 0 °C. Using oxalyl chloride with a catalytic amount of DMF is often preferred as it produces gaseous byproducts (CO, CO₂, HCl), simplifying purification.
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Reaction Completion: Allow the reaction to warm to room temperature and stir until the evolution of gas ceases and the solid carboxylic acid has completely dissolved.
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Isolation: The solvent and excess chlorinating agent are removed under reduced pressure. The resulting crude 2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride is often of sufficient purity for subsequent steps but can be further purified by recrystallization if necessary.
Diagram 2: Synthetic Workflow
Caption: Two-step synthesis of the title compound.
Reactivity and Applications in Drug Development
The primary utility of 2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride stems from the high reactivity of the acyl chloride functional group. This group is an excellent electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles.
Core Reactivity Profile
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Amide Formation: Reacts readily with primary and secondary amines to form stable amide bonds. This is one of the most common applications in medicinal chemistry for linking molecular fragments.
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Ester Formation: Reacts with alcohols and phenols to form esters. This can be used to create prodrugs or to modify the pharmacokinetic properties of a molecule.
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Friedel-Crafts Acylation: Can act as an acylating agent for aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃), although intramolecular reactions or reactions on the biphenyl system itself must be considered.
The gem-dimethyl groups adjacent to the carbonyl provide steric hindrance, which can moderate the reactivity compared to less substituted acyl chlorides. This steric bulk can also impart metabolic stability to the resulting amide or ester derivatives by shielding the carbonyl group from enzymatic hydrolysis.
Application as a Key Intermediate
While this specific molecule is not a final drug product, it serves as a crucial intermediate in the synthesis of various compounds, including those with potential therapeutic applications. Its structure is related to the fibrate class of drugs, which are used to lower blood lipid levels. For instance, the core structure is present in compounds like fenofibrate, where a similar moiety is attached to a propan-2-yl ester.
The primary role of 2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride is to introduce the 2-(biphenyl-4-yloxy)-2-methylpropanoyl group into a target molecule. This can be a strategic step in a drug discovery program for several reasons:
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Scaffold Hopping: Introducing a new, rigid, and lipophilic group to an existing pharmacophore.
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Improving Pharmacokinetics: The biphenyl group can enhance binding to hydrophobic pockets in target proteins and can influence properties like plasma protein binding and metabolic stability.
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Fragment-Based Drug Design: Used as a fragment to build larger, more complex molecules with desired biological activity.
Diagram 3: Common Reaction Pathways
Caption: Key reactions of the title compound.
Handling, Storage, and Safety
As with any reactive chemical, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.
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Handling: Always handle 2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. It is a moisture-sensitive compound; exposure to atmospheric moisture will lead to hydrolysis back to the carboxylic acid and HCl, reducing its reactivity and purity.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases. For long-term storage, keeping the container under an inert atmosphere (e.g., nitrogen or argon) is recommended.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its reactivity with water, quenching excess reagent should be done carefully and in a controlled manner, for example, by slowly adding it to a stirred solution of sodium bicarbonate.
Conclusion
2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride is a valuable and versatile reagent in organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its bifunctional nature, combining a rigid aromatic scaffold with a reactive acylating group, allows for the strategic introduction of a key structural motif into a wide range of molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its full potential. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in your research endeavors.
